m-PEG4-phosphonic acid ethyl ester
Overview
Description
M-PEG4-phosphonic acid ethyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Molecular Structure Analysis
The molecular weight of m-PEG4-phosphonic acid ethyl ester is 328.34 . Its molecular formula is C13H29O7P . The appearance of this compound is a liquid that ranges from colorless to light yellow .Physical And Chemical Properties Analysis
M-PEG4-phosphonic acid ethyl ester has a molecular weight of 328.34 and a molecular formula of C13H29O7P . It appears as a liquid that is colorless to light yellow . It is stored at -20°C for pure form and -80°C in solvent .Scientific Research Applications
Summary of the Application
m-PEG4-phosphonic acid ethyl ester is used as a linker in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The linker connects the ligase recruiting moiety to the protein-targeting moiety.
Results or Outcomes
Role in the Synthesis of Phosphonic Acids
Summary of the Application
Phosphonic acids are important organophosphorus compounds with applications in chemical biology, medicine, materials, and other domains . m-PEG4-phosphonic acid ethyl ester can be used in the synthesis of these compounds .
Methods of Application
The synthesis involves silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . Microwave irradiation can be used to accelerate the BTMS silyldealkylations .
Results or Outcomes
The result of this application is the production of phosphonic acids. The use of microwave irradiation dramatically accelerates quantitative silyldealkylation compared to BTMS with conventional heating and is highly chemoselective .
Use as a PEG Linker
Summary of the Application
m-PEG4-phosphonic acid ethyl ester is a PEG linker with a phosphonate group attached . PEG linkers are used to increase the solubility, stability, and half-life of drugs and other bioactive compounds.
Methods of Application
Role in the Hydrolysis of Phosphinates and Phosphonates
Summary of the Application
Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . m-PEG4-phosphonic acid ethyl ester can be used in these processes .
Methods of Application
The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .
Results or Outcomes
The result of this application is the production of phosphinic and phosphonic acids. These compounds are of great importance due to their biological activity . Most of them are known as antibacterial agents . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics .
Safety And Hazards
The safety data sheet for a similar compound, Ethyl phosphate (mono and di ester mixture), indicates that it causes severe skin burns and eye damage . It is recommended to wash skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection . In case of ingestion, rinsing the mouth is advised, but inducing vomiting is not . If it comes into contact with the skin, contaminated clothing should be immediately removed and the skin should be rinsed with water . If inhaled, the affected person should be moved to fresh air .
properties
IUPAC Name |
1-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29O7P/c1-4-19-21(14,20-5-2)13-12-18-11-10-17-9-8-16-7-6-15-3/h4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIFYTYZSWFMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173715 | |
Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-phosphonic acid ethyl ester | |
CAS RN |
1872433-73-2 | |
Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1872433-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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